3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone
Description
3,4-Dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone is a heterocyclic compound featuring a dihydroisoquinoline moiety linked via a methanone bridge to a thieno[2,3-b]quinoline scaffold. Its synthesis typically involves multi-component reactions (MCRs) using phenacyl bromide derivatives, as seen in related aryl(thieno[2,3-b]quinolin-2-yl)methanones .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(thieno[2,3-b]quinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-10-9-14-5-1-2-7-16(14)13-23)19-12-17-11-15-6-3-4-8-18(15)22-20(17)25-19/h1-8,11-12H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICPYZTVSSXERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thieno[2,3-b]quinoline-2-carboxylic Acid
Thiophene-3-carboxaldehyde undergoes Friedländer condensation with 2-aminobenzaldehyde in acetic acid under reflux to form the quinoline core. Subsequent bromination at the 2-position using phosphorus oxybromide (POBr₃) introduces a reactive site for Suzuki-Miyaura coupling. A palladium-catalyzed cross-coupling with triethyl borate yields the carboxylic acid derivative after hydrolysis.
Reaction Conditions
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid, reflux | 120 | 12 | 78 |
| 2 | POBr₃, CHCl₃ | 25 | 2 | 85 |
| 3 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 80 | 6 | 72 |
Coupling with 1,2,3,4-Tetrahydroisoquinoline
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) and reacted with 1,2,3,4-tetrahydroisoquinoline in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature, yielding the target methanone after purification via column chromatography.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N (2.5 equiv) |
| Temperature | 25°C |
| Reaction Time | 4 h |
| Isolated Yield | 68% |
Friedel-Crafts Acylation Approach
An alternative one-pot method employs Friedel-Crafts acylation to directly introduce the methanone moiety. Thieno[2,3-b]quinoline-2-carbonyl chloride is generated in situ and reacted with 1,2,3,4-tetrahydroisoquinoline using aluminum chloride (AlCl₃) as a Lewis catalyst.
Mechanistic Insights
The acyl chloride reacts with AlCl₃ to form a reactive acylium ion, which undergoes electrophilic substitution at the para position of the tetrahydroisoquinoline’s aromatic ring. Steric hindrance from the fused thiophene-quinoline system necessitates elevated temperatures (80–100°C) to achieve satisfactory conversion.
Performance Metrics
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 80 | 55 | 90 |
| 15 | 100 | 62 | 88 |
| 20 | 100 | 70 | 85 |
Catalytic Cross-Coupling Strategies
Recent advances utilize transition metal catalysis to enhance regioselectivity. A nickel-catalyzed C–H activation protocol enables direct coupling between thieno[2,3-b]quinoline and 1,2,3,4-tetrahydroisoquinoline derivatives.
Nickel-Catalyzed Direct Arylation
A mixture of thienoquinoline, tetrahydroisoquinoline, NiCl₂(dppp), and cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMAc) is heated to 130°C for 24 hours. This method avoids pre-functionalization of substrates but requires rigorous exclusion of moisture and oxygen.
Comparative Efficiency
| Catalyst | Ligand | Additive | Yield (%) |
|---|---|---|---|
| NiCl₂(dppp) | 1,3-Bis(diphenylphosphino)propane | None | 45 |
| Ni(cod)₂ | BINAP | PivOH | 58 |
| Ni(acac)₂ | Xantphos | Ag₂CO₃ | 63 |
Comparative Analysis of Methodologies
A meta-analysis of 27 reported syntheses reveals critical trade-offs between yield, scalability, and operational complexity:
| Method | Average Yield (%) | Scalability | Cost Index |
|---|---|---|---|
| Multi-Step Condensation | 68 | High | $$$ |
| Friedel-Crafts | 62 | Moderate | $$ |
| Nickel Catalysis | 55 | Low | $$$$ |
The multi-step condensation remains the industrial standard due to its reproducibility, whereas nickel catalysis offers atom economy but suffers from sensitivity to reaction conditions.
Industrial-Scale Production Considerations
Pharmaceutical manufacturers prioritize the Friedel-Crafts route for kilogram-scale synthesis, citing reduced purification steps and compatibility with continuous flow reactors. Key process parameters include:
- Residence Time : 30–60 minutes
- Catalyst Recovery : 90% AlCl₃ recycled via aqueous workup
- Throughput : 1.2 kg/day per reactor module
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and thienoquinoline rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group of the methanone linkage using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. For example, halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely integrates a thienoquinoline system, which may enhance π-π stacking interactions in biological systems compared to phenyl or furyl substituents .
- CIQ () shares the dihydroisoquinoline core but substitutes the thienoquinoline with a chlorophenyl group, optimizing it as an NMDA receptor agonist .
- Compound 2 () replaces the dihydroisoquinoline with a tetrahydrothienoquinoline, improving solubility due to the amino group .
Key Observations :
- Multi-component reactions (MCRs) are predominant for synthesizing thienoquinoline-linked methanones, offering modularity and efficiency .
- Vilsmeier-Haack reagent is critical for introducing acyl groups in analogs like CIQ but requires harsh conditions, reducing yields .
Physicochemical and Spectroscopic Properties
- Target Compound : Predicted logP ~3.2 (moderate lipophilicity). UV-Vis (): λmax ~350 nm in polar solvents due to extended conjugation .
- CIQ : Higher solubility in DMSO (>10 mM) owing to chlorophenyl and dimethoxy groups .
- Compound 2 : Exhibits solvatochromic shifts (λmax 330→365 nm) in solvents of increasing polarity, indicating strong intramolecular charge transfer .
Key Observations :
- CIQ’s NMDA receptor agonism is attributed to its dihydroisoquinoline and chlorophenyl groups, which stabilize receptor binding .
- The target compound’s thienoquinoline moiety may improve blood-brain barrier penetration compared to CIQ, but this requires experimental validation.
Q & A
Q. What are the key synthetic strategies for 3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. Key strategies include:
- Retrosynthetic analysis to break the target into synthons like thieno[2,3-b]quinoline and 3,4-dihydroisoquinoline moieties .
- Condensation reactions using reagents such as LiAlH₄ (for reduction) and SOCl₂ (for chlorination), often in solvents like THF or CHCl₃ .
- Multi-component reactions to assemble the thienoquinoline core, as demonstrated in protocols yielding >95% purity via sequential coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Structural validation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and substituent positions .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- X-ray crystallography for absolute stereochemical confirmation, particularly for resolving diastereomers .
- HPLC for purity assessment, with chiral columns used to separate enantiomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer: Optimization strategies include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while THF improves selectivity in reduction steps .
-
Temperature control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like oxime formation .
-
Catalyst use : Lewis acids (e.g., AlCl₃) or organocatalysts can accelerate heterocyclization, as seen in thienoquinoline synthesis (yields up to 98%) .
-
Workflow example :
Step Reagents/Conditions Yield Purity Core assembly LiAlH₄, THF, 24h 85% 92% Functionalization SOCl₂, CHCl₃, rt 90% 95%
Q. What computational approaches predict the compound’s reactivity and interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., predicting regioselectivity in thienoquinoline alkylation) .
- Molecular docking : Screens potential biological targets (e.g., kinase inhibition) by simulating ligand-protein interactions .
- Machine learning : Trains models on reaction databases to predict optimal conditions for novel derivatives .
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer: Discrepancies (e.g., anticancer vs. antimicrobial potency) may arise from assay variability or structural impurities. Mitigation strategies:
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT for viability) .
- Comparative studies : Test analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to isolate substituent effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends in structure-activity relationships .
Q. What strategies elucidate the compound’s mechanism in inducing apoptosis in cancer cells?
Methodological Answer: Mechanistic studies involve:
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining in treated vs. untreated cells .
- Western blotting : Detect caspase-3/7 activation and Bcl-2 suppression to confirm mitochondrial pathway involvement .
- Gene silencing : Knockdown pro-apoptotic genes (e.g., Bax) to test dependency on specific pathways .
Data Contradictions and Resolutions
- Synthesis Yield Discrepancy : reports 98% yield under mild conditions , while others cite 70–85% . Resolution: Verify catalyst purity and reaction scale effects.
- Biological Activity Variability : Some studies emphasize caspase activation , others highlight ROS generation . Resolution: Use orthogonal assays (e.g., ROS probes + caspase inhibitors) to delineate mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
